1-methyl-4-nitro-1H-pyrazole-3-sulfonamide

Description

Historical Context and Significance of Pyrazoles in Organic Synthesis

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has a rich history in organic chemistry. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org One of the classical methods for synthesizing the pyrazole ring was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.org

Over the past century, pyrazoles have emerged as a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netnih.gov Their unique structural and electronic properties have made them a cornerstone in the development of a wide array of pharmaceuticals. Notable examples of drugs containing a pyrazole ring include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting the natural relevance of this heterocyclic system. wikipedia.orgnih.gov The versatility of pyrazole chemistry allows for the synthesis of a vast number of derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govtaylorandfrancis.com

The Pyrazole Sulfonamide Moiety as a Privileged Scaffold in Chemical Research

When a sulfonamide group (-SO₂NH₂) is attached to a pyrazole ring, it forms a pyrazole sulfonamide moiety. This combination has proven to be a particularly fruitful area of chemical research. acs.org Sulfonamides themselves are a well-established class of compounds with significant therapeutic importance, most famously as antibacterial agents (sulfa drugs). nih.gov The incorporation of a sulfonamide group into a pyrazole scaffold can lead to compounds with a diverse range of biological activities. nih.govscielo.org.mx

Research has shown that pyrazole sulfonamide derivatives are potent inhibitors of various enzymes, making them attractive candidates for drug discovery. nih.gov For instance, they have been investigated as carbonic anhydrase inhibitors, which have applications in treating glaucoma and other conditions. rsc.org The development of novel synthetic routes to create diverse pyrazole sulfonamide libraries is an ongoing focus for many research groups, aiming to explore their potential in areas such as oncology, infectious diseases, and inflammatory conditions. acs.org

Structural Basis and Research Importance of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide within the Pyrazole Class

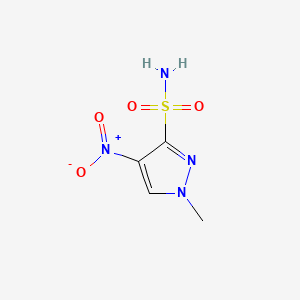

1-methyl-4-nitro-1H-pyrazole-3-sulfonamide is a specific derivative within the broader class of pyrazole sulfonamides. Its chemical structure consists of a pyrazole ring with a methyl group at the N1 position, a nitro group at the C4 position, and a sulfonamide group at the C3 position. The presence and positioning of these functional groups are key to its chemical identity and potential reactivity.

While specific research on 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide is limited in publicly available literature, its structure suggests it is a valid, synthetically accessible compound. Chemical suppliers list it with the CAS number 1700454-40-5 and a molecular formula of C₄H₆N₄O₄S. americanchemicalsuppliers.comaccelachem.com

The research importance of this compound likely lies in its potential as a synthetic intermediate or as a member of a chemical library for screening purposes. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyrazole ring. This group can also be a precursor for other functional groups, such as an amino group, through reduction. The sulfonamide group provides a site for further chemical modification and can participate in hydrogen bonding, which is often crucial for biological activity.

The synthesis of this compound would likely involve the nitration of a 1-methyl-1H-pyrazole-3-sulfonamide precursor or the sulfonation of a 1-methyl-4-nitropyrazole. The nitration of pyrazoles is a well-established reaction, often proceeding readily at the 4-position if it is available. researchgate.netnih.gov

Interactive Data Table: Properties of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide

| Property | Value | Source |

| CAS Number | 1700454-40-5 | americanchemicalsuppliers.comaccelachem.com |

| Molecular Formula | C₄H₆N₄O₄S | americanchemicalsuppliers.com |

| Molecular Weight | 206.18 g/mol | americanchemicalsuppliers.com |

Properties

IUPAC Name |

1-methyl-4-nitropyrazole-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O4S/c1-7-2-3(8(9)10)4(6-7)13(5,11)12/h2H,1H3,(H2,5,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYYHMZZTBYYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)S(=O)(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Methyl 4 Nitro 1h Pyrazole 3 Sulfonamide

Reactions at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical site for derivatization, allowing for the introduction of various substituents through reactions at the nitrogen atom. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

N-Alkylation and N-Arylation:

The primary sulfonamide nitrogen is nucleophilic and can undergo alkylation and arylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. For instance, the reaction of pyrazole (B372694) sulfonamides with alkyl halides under basic conditions, such as using potassium tert-butoxide in an appropriate solvent like THF, is a common strategy for N-alkylation. nih.gov

N-arylation of sulfonamides can be accomplished through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are particularly effective for forming C-N bonds between sulfonamides and aryl halides or triflates. These reactions typically employ a palladium catalyst, a suitable ligand (e.g., phosphine-based ligands), and a base. organic-chemistry.org While specific examples for 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide are not extensively documented, the general principles of sulfonamide arylation are well-established and applicable.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | N-Alkyl-1-methyl-4-nitro-1H-pyrazole-3-sulfonamide |

| N-Arylation | Aryl halide/triflate, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos, tBuBrettPhos), Base (e.g., Cs₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | N-Aryl-1-methyl-4-nitro-1H-pyrazole-3-sulfonamide |

Transformations of the Nitro Group

The nitro group at the C4-position of the pyrazole ring is a strong electron-withdrawing group and a key site for chemical modification, most notably through reduction to an amino group.

Reduction to an Amino Group:

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents. Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.govrsc.org This method is often clean and provides high yields of the corresponding amine, 4-amino-1-methyl-1H-pyrazole-3-sulfonamide.

Alternatively, chemical reduction methods using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are also widely used for the reduction of aromatic nitro compounds. rsc.org Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) offers a milder, non-aqueous option for this transformation. rsc.org The resulting amino group is a versatile handle for further derivatization, such as acylation, sulfonylation, or participation in coupling reactions.

| Reduction Method | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C, PtO₂, Raney Ni), Solvent (e.g., Ethanol, Methanol) | 4-Amino-1-methyl-1H-pyrazole-3-sulfonamide |

| Metal/Acid Reduction | Metal (e.g., Fe, Sn, Zn), Acid (e.g., HCl, Acetic Acid) | 4-Amino-1-methyl-1H-pyrazole-3-sulfonamide |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Solvent (e.g., Ethanol, Ethyl Acetate) | 4-Amino-1-methyl-1H-pyrazole-3-sulfonamide |

Electrophilic and Nucleophilic Reactions of the Pyrazole Ring

The pyrazole ring itself can participate in both electrophilic and nucleophilic reactions, although the substitution pattern of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide significantly influences its reactivity.

Electrophilic Substitution:

The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic aromatic substitution, typically at the C4-position. researchgate.net However, in 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide, the presence of the strongly deactivating nitro group at the C4-position makes further electrophilic substitution on the ring challenging. The electron-withdrawing nature of both the nitro and sulfonamide groups reduces the electron density of the pyrazole ring, making it less reactive towards electrophiles.

Nucleophilic Aromatic Substitution (SNA_r):

The electron-withdrawing nitro group at the C4-position activates the pyrazole ring for nucleophilic aromatic substitution (SNA_r). youtube.comnih.gov While the nitro group itself can sometimes be displaced in highly activated systems, it is more common for a leaving group at an adjacent position to be substituted. For instance, if a halogen were present at the C5-position, it would be susceptible to displacement by nucleophiles. In the context of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide, direct nucleophilic attack on the ring is not a common reaction pathway unless a suitable leaving group is present. However, in related dinitropyrazoles, the nitro group itself can be displaced by strong nucleophiles. researchgate.net

Coupling Reactions and Scaffold Diversification of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide

Palladium-catalyzed cross-coupling reactions are powerful tools for scaffold diversification, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide would typically first need to be functionalized with a suitable leaving group, such as a halogen (e.g., Br, I) or a triflate.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. rsc.orgrsc.orglibretexts.orgyoutube.com If a halogenated derivative of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide (e.g., a 5-bromo derivative) were available, it could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C5-position. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base.

Heck-Mizoroki Reaction:

The Heck-Mizoroki reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org A halogenated derivative of the title compound could participate in Heck reactions to append alkenyl groups to the pyrazole ring. The reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and a copper co-catalyst, would allow for the introduction of alkynyl moieties onto a halogenated pyrazole scaffold.

The general conditions for these coupling reactions are summarized below, assuming a hypothetical halogenated (X = Br, I) derivative of the title compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 5-R-1-methyl-4-nitro-1H-pyrazole-3-sulfonamide (R = aryl, vinyl) |

| Heck-Mizoroki | Alkene (e.g., H₂C=CHR') | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-(Alkenyl)-1-methyl-4-nitro-1H-pyrazole-3-sulfonamide |

| Sonogashira | Terminal alkyne (e.g., HC≡CR') | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 5-(Alkynyl)-1-methyl-4-nitro-1H-pyrazole-3-sulfonamide |

Spectroscopic and Structural Characterization Techniques for 1 Methyl 4 Nitro 1h Pyrazole 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR and ¹³C NMR data, including chemical shifts, coupling constants, and signal multiplicities for 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide, are not available in the searched resources. Information regarding the application of two-dimensional NMR techniques for its structural elucidation was also not found.

Infrared (IR) Spectroscopy

No experimental IR spectra or tabulated absorption frequencies for the characteristic functional groups of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide could be located.

Mass Spectrometry (MS) Applications

Detailed mass spectrometry data, including fragmentation patterns and high-resolution mass analysis for 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide, were not found in the available literature.

X-ray Diffraction Studies for Solid-State Structure Elucidation

There are no published X-ray crystallography studies for 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide. Consequently, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles is not available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. For 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide, this analysis is crucial for verifying its empirical formula and ensuring the purity of the synthesized compound. The technique determines the percentage by weight of each element present in the molecule.

The molecular formula for 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide has been established as C₄H₆N₄O₄S. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

The theoretical percentages for each element in 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide are as follows:

Carbon (C): 23.30%

Hydrogen (H): 2.93%

Nitrogen (N): 27.17%

Oxygen (O): 31.03%

Sulfur (S): 15.55%

These calculated values serve as a benchmark against which experimentally determined data are compared. The experimental values are typically obtained through combustion analysis for carbon, hydrogen, and nitrogen, and other specific methods for sulfur. A close correlation between the theoretical and experimental values provides strong evidence for the correct synthesis and purity of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide.

Table 1. Theoretical Elemental Composition of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 23.30 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.93 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 27.17 |

| Oxygen | O | 16.00 | 4 | 64.00 | 31.03 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.55 |

| Total | 206.198 | 100.00 |

Computational and Theoretical Investigations of 1 Methyl 4 Nitro 1h Pyrazole 3 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

This analysis would involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Hypothetical Data Table for HOMO/LUMO Analysis:

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis for Stability and Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, which closely correspond to the familiar Lewis structure model. This analysis can quantify the stability arising from hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital.

Hypothetical Data Table for NBO Analysis:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis would systematically explore the potential energy surface of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide to identify its most stable conformers. Molecular dynamics (MD) simulations would then provide insight into the dynamic behavior of the molecule over time, including its flexibility and how it might interact with its environment, such as a solvent or a biological receptor.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as to model potential reaction pathways. This is often achieved by calculating molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. Fukui functions can also be calculated to identify the atoms most susceptible to different types of chemical reactions.

Structure-Based Computational Approaches for Compound Interactions

If the biological target of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide were known, structure-based computational methods such as molecular docking could be employed. These techniques predict the preferred orientation of the molecule when bound to a target protein, providing insights into the binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is invaluable for understanding the molecule's mechanism of action and for the rational design of more potent analogs.

Structure Activity Relationship Sar Studies and Mechanistic Insights for 1 Methyl 4 Nitro 1h Pyrazole 3 Sulfonamide Derivatives

Systematic Modification of the 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide Scaffold

Systematic modifications of the 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide scaffold can be strategically undertaken at several key positions to probe its chemical and biological space. These positions include the N-methyl group of the pyrazole (B372694) ring, the substituents on the pyrazole ring, and the sulfonamide functional group.

N-Alkylation of the Pyrazole Ring: The methyl group at the N-1 position of the pyrazole ring is a critical feature. Modification of this position by introducing different alkyl or aryl groups can significantly influence the compound's lipophilicity, steric profile, and metabolic stability. For instance, in other pyrazole series, replacing the N-methyl group with larger substituents has been shown to alter biological activity. biosynth.com

Substitution on the Pyrazole Ring: The nitro group at the C-4 position is a strong electron-withdrawing group, which profoundly influences the electronic properties of the pyrazole ring. The synthesis of analogs could involve replacing the nitro group with other electron-withdrawing or electron-donating groups to modulate the ring's reactivity and potential for hydrogen bonding. Additionally, substitution at the C-5 position, which is unsubstituted in the parent molecule, offers another avenue for structural diversification.

Modification of the Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a key pharmacophore known for its ability to mimic a carboxylic acid and participate in hydrogen bonding. scbt.com Derivatization of the sulfonamide nitrogen with various substituents (alkyl, aryl, or heterocyclic rings) can drastically alter the compound's acidity, polarity, and binding interactions with biological targets. nih.gov

A general synthetic approach to such derivatives often involves the reaction of a corresponding pyrazole sulfonyl chloride with a variety of amines. mdpi.com The synthesis of the pyrazole core itself can be achieved through the condensation of a β-diketone with hydrazine (B178648), followed by N-methylation and nitration. nih.gov

Table 1: Potential Modifications of the 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide Scaffold

| Modification Site | Example Substituents | Potential Impact |

| Pyrazole N-1 | Ethyl, Propyl, Benzyl, Phenyl | Altered lipophilicity, steric hindrance, and metabolic stability. |

| Pyrazole C-4 | Cyano, Halogen, Amino, Hydroxyl | Modulation of electronic properties, hydrogen bonding capacity, and reactivity. |

| Pyrazole C-5 | Methyl, Halogen, Carboxyl | Introduction of new interaction points and alteration of steric profile. |

| Sulfonamide N | Alkyl chains, Aryl rings, Heterocycles | Modified acidity, polarity, and target binding affinity. |

Influence of Substituents on Chemical Behavior and Interactions

The substituents on the 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide scaffold have a profound impact on its chemical behavior and its potential interactions with biological macromolecules.

The 4-nitro group is a dominant feature, acting as a strong electron-withdrawing group. This has several consequences:

Acidity of the Sulfonamide: The electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide N-H proton, making it more likely to be deprotonated at physiological pH. This can be crucial for ionic interactions with biological targets.

Aromaticity and Reactivity: The nitro group deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, providing a potential route for further functionalization.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional points of interaction.

The sulfonamide group is a versatile pharmacophore. The primary sulfonamide (-SO₂NH₂) can act as both a hydrogen bond donor and acceptor. The geometry and electronic properties of the sulfonamide are critical for its interaction with target proteins. Substitution on the sulfonamide nitrogen can be used to fine-tune the pKa and lipophilicity of the molecule, thereby influencing its pharmacokinetic properties. nih.gov

Table 2: Predicted Influence of Key Functional Groups

| Functional Group | Electronic Effect | Potential Interactions |

| N-Methyl | Weakly electron-donating | Van der Waals interactions, influences overall conformation. |

| 4-Nitro | Strongly electron-withdrawing | Hydrogen bond acceptor, influences pKa of sulfonamide. |

| 3-Sulfonamide | Electron-withdrawing | Hydrogen bond donor/acceptor, potential for ionic interactions. |

Mechanistic Probes for Understanding Molecular Action Pathways

To elucidate the molecular action pathways of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide derivatives, various mechanistic probes can be employed. These probes are designed to help identify the specific molecular targets and the nature of the interactions.

Photoaffinity Labeling: Analogs of the parent compound can be synthesized with a photolabile group, such as an azido (B1232118) or diazirine moiety. Upon irradiation with UV light, these probes can form a covalent bond with their biological target, allowing for its identification and characterization.

Fluorescent Probes: Attaching a fluorescent tag to the scaffold can enable the visualization of the compound's distribution within cells and tissues. This can provide insights into its cellular uptake, localization, and potential sites of action.

Biotinylated Probes: The incorporation of a biotin (B1667282) tag allows for the affinity purification of the target protein. After incubation with a cell lysate, the biotinylated probe and its bound protein can be captured using streptavidin-coated beads.

The mechanism of action of related sulfonamides often involves the inhibition of specific enzymes. nih.gov For example, many sulfonamide drugs act by inhibiting dihydropteroate (B1496061) synthase in bacteria. For novel pyrazole sulfonamides, a common approach is to screen them against a panel of enzymes, such as kinases or proteases, to identify potential targets.

Computational studies, such as molecular docking and molecular dynamics simulations, can also serve as powerful mechanistic probes. These methods can predict the binding mode of the compounds to potential target proteins and identify key amino acid residues involved in the interaction.

Design Principles for Pyrazole Sulfonamide-Based Chemical Entities

Based on the general understanding of pyrazole sulfonamides, several design principles can be formulated for the development of new chemical entities based on the 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide scaffold.

Scaffold Hopping and Bioisosteric Replacement: The pyrazole ring can be considered a central scaffold that can be replaced by other five- or six-membered heterocyclic rings to explore new chemical space. Similarly, the sulfonamide group can be replaced with other acidic functional groups, such as a carboxylic acid or a tetrazole, to modulate the compound's properties.

Fragment-Based Design: The molecule can be deconstructed into its key fragments: the N-methylpyrazole, the nitro group, and the sulfonamide. Each fragment can be optimized independently before being reassembled into a final molecule with improved properties.

Structure-Based Drug Design: If a specific biological target is identified, its three-dimensional structure can be used to guide the design of more potent and selective inhibitors. This involves designing compounds that can form specific interactions with the active site of the target protein.

Modulation of Physicochemical Properties: A key aspect of drug design is the optimization of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. For the 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide scaffold, this can be achieved by careful selection of substituents on the pyrazole ring and the sulfonamide moiety. For example, the introduction of polar groups can improve solubility, while the modification of metabolically labile sites can increase the compound's half-life.

The combination of systematic chemical synthesis, biological evaluation, and computational modeling provides a powerful platform for the design and development of novel pyrazole sulfonamide-based chemical entities with desired biological activities.

Applications and Future Research Directions

1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide as a Versatile Synthetic Intermediate

The strategic placement of reactive functional groups on the pyrazole (B372694) core of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide makes it a valuable intermediate in organic synthesis. The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, which can then undergo a variety of further chemical transformations. This allows for the introduction of diverse substituents and the construction of more complex molecular frameworks.

Similarly, the sulfonamide moiety can participate in a range of chemical reactions. For instance, the hydrogen atoms on the sulfonamide nitrogen can be substituted, enabling the attachment of various alkyl, aryl, or heterocyclic groups. This versatility is crucial for the synthesis of new chemical entities with tailored properties. Chemical suppliers highlight the utility of related compounds like 1-Methyl-1H-Pyrazole-3-sulfonamide as a building block in the synthesis of pharmaceuticals and other specialty organic chemicals. frontierspecialtychemicals.com

The pyrazole ring itself is a stable aromatic system that can be further functionalized. The presence of the methyl group at the N1 position provides stability and influences the regioselectivity of subsequent reactions. The combination of these features makes 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide a key starting material for creating libraries of novel compounds for screening in various applications.

A closely related compound, 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride, underscores the synthetic utility of this scaffold. biosynth.combldpharm.com This sulfonyl chloride is a reactive precursor that can readily undergo nucleophilic substitution reactions with a wide range of amines, alcohols, and other nucleophiles to form the corresponding sulfonamides, sulfonate esters, and other derivatives. This highlights the potential of the 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide backbone in combinatorial chemistry and the generation of diverse molecular structures.

Pyrazole Sulfonamide Derivatives in Agrochemical Research

The pyrazole and sulfonamide moieties are well-established pharmacophores in the agrochemical industry. nih.govacs.org Their derivatives have been shown to exhibit a broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties. The continued need for new and effective crop protection agents drives research into novel chemical scaffolds like pyrazole sulfonamides.

A key area of application for pyrazole sulfonamide derivatives is in the development of herbicides. For example, a European patent application describes pyrazolesulfonylurea derivatives as active ingredients in herbicides. frontierspecialtychemicals.com Sulfonylurea herbicides are a major class of weed control agents known for their high efficacy at low application rates and their selective action. The pyrazole component of these molecules can significantly influence their biological activity and spectrum of weed control.

The general class of pyrazole-containing compounds has been widely investigated for various biological activities, which extends to agricultural applications. mdpi.com The structural diversity that can be achieved by modifying the pyrazole sulfonamide scaffold allows for the fine-tuning of herbicidal activity, selectivity, and environmental persistence. Research in this area focuses on synthesizing new analogues and evaluating their efficacy against a range of weed species, including those that have developed resistance to existing herbicides.

Advancements in Organic Synthesis Utilizing Pyrazole Sulfonamide Scaffolds

The synthesis of pyrazole derivatives has been a subject of extensive research, leading to the development of more efficient and environmentally friendly methods. mdpi.com Classical methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. However, recent advancements have focused on microwave-assisted and multicomponent reactions to improve yields, reduce reaction times, and minimize the use of hazardous solvents. mdpi.com

For instance, a copper-catalyzed, solvent-dependent method for the synthesis of N-pyrazolo-sulfonamides directly from nitro-pyrazole and sulfonyl hydrazide has been reported. researchgate.net This method highlights the impact of the reaction solvent on the reactivity of the pyrazole ring. researchgate.net Such methodologies could potentially be adapted for the synthesis of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide and its derivatives, offering more streamlined and sustainable synthetic routes.

The development of novel synthetic strategies for creating pyrazole-sulfonamide hybrids remains an active area of research. These efforts are often aimed at creating libraries of compounds for biological screening. The versatility of the pyrazole sulfonamide scaffold allows for the application of various modern synthetic techniques, including cross-coupling reactions and C-H activation, to introduce molecular diversity.

Emerging Research Areas and Unexplored Potential of 1-Methyl-4-nitro-1H-pyrazole-3-sulfonamide Chemistry

While the current applications of pyrazole sulfonamides are primarily in the pharmaceutical and agrochemical sectors, the unique electronic and structural features of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide suggest potential in other emerging areas. The nitro group, in addition to being a synthetic handle, can also impart energetic properties to the molecule, suggesting potential, albeit unexplored, applications in materials science.

The pyrazole ring is known to be a good coordinating ligand for a variety of metal ions. mdpi.com The incorporation of a sulfonamide group could further enhance its coordination capabilities, opening up possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or photophysical properties.

Furthermore, the field of medicinal chemistry continues to explore new applications for pyrazole-containing compounds. researchgate.netbue.edu.eg While the focus of this article is not on therapeutic uses, the underlying chemical principles that make these compounds biologically active are relevant. The ability to functionalize the 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide scaffold in multiple positions makes it an attractive starting point for the design of molecules with novel biological activities that could be explored in future research. The synthesis and evaluation of new derivatives against a wider range of biological targets could uncover previously unknown potential.

Q & A

What are the common synthetic routes for 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide, and how can reaction conditions be optimized?

Level : Basic

Methodological Answer :

The synthesis typically involves sulfonylation and nitration steps. For pyrazole derivatives, nucleophilic substitution of sulfonyl chlorides with pyrazole amines is common, followed by nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration . Optimization can include varying solvents (e.g., THF or DCM) and catalysts (e.g., CuSO₄ for click chemistry reactions) to improve yield . Reaction progress should be monitored via TLC or HPLC.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level : Basic

Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃) to confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Single-crystal diffraction (e.g., using APEX2 software) determines bond angles and spatial arrangement, critical for confirming nitro and sulfonamide group orientations .

How can researchers assess the anti-proliferative activity of this compound against tumor cell lines?

Level : Basic

Methodological Answer :

Use standardized assays like MTT or SRB on adherent cell lines (e.g., HeLa or MCF-7). Prepare serial dilutions (1–100 µM) in DMSO/PBS and incubate for 48–72 hours. Compare IC₅₀ values with controls (e.g., cisplatin) and validate via flow cytometry for apoptosis markers (Annexin V/PI) .

What advanced strategies exist to resolve contradictions in crystallographic and computational structural data?

Level : Advanced

Methodological Answer :

Discrepancies between X-ray structures and DFT-optimized geometries may arise from crystal packing effects. Use software like Gaussian or ORCA to simulate gas-phase conformations and compare with experimental data. Adjust computational parameters (e.g., solvation models or basis sets) to align with crystallographic R-factors (e.g., <0.05) .

How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Level : Advanced

Methodological Answer :

- Substituent Variation : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to test effects on receptor binding .

- Scaffold Hybridization : Fuse with triazole rings via click chemistry to improve solubility and bioavailability .

- Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., CRF-1 receptors) before synthesizing analogs .

What computational tools are effective for designing reaction pathways and minimizing trial-and-error approaches?

Level : Advanced

Methodological Answer :

ICReDD’s quantum chemical reaction path searches (e.g., using GRRM17) can predict intermediates and transition states. Combine with machine learning (e.g., SchNet) to prioritize reaction conditions (solvent, temperature) that maximize yield. Experimental validation via robotic high-throughput screening accelerates optimization .

How should researchers address conflicting data on the compound’s redox behavior in different solvents?

Level : Advanced

Methodological Answer :

Contradictions in redox potentials (e.g., LiAlH₄ reduction in THF vs. EtOH) require cyclic voltammetry (CV) under inert atmospheres. Compare peak potentials and use DFT to model solvent effects on electron transfer kinetics. Validate with controlled experiments under varying dielectric conditions .

What protocols ensure stability during storage and handling of this sulfonamide derivative?

Level : Basic

Methodological Answer :

Store at −20°C in amber vials under argon to prevent nitro group degradation. For solubility, use polar aprotic solvents (DMF, DMSO) and avoid prolonged exposure to light/moisture. Pre-formulation studies (TGA/DSC) can identify decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.